molecular formula C9H14ClNO B6190323 2-(dimethylamino)-4-methylphenol hydrochloride CAS No. 2648956-39-0

2-(dimethylamino)-4-methylphenol hydrochloride

Cat. No.: B6190323
CAS No.: 2648956-39-0
M. Wt: 187.66 g/mol
InChI Key: KBAOWLAEVNBULX-UHFFFAOYSA-N
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Description

2-(dimethylamino)-4-methylphenol hydrochloride is an organic compound with a molecular formula of C9H13NO·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a dimethylamino group and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-methylphenol hydrochloride typically involves the reaction of 4-methylphenol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-methylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(dimethylamino)-4-methylphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-methylphenol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.

    Dimethylaniline: An aromatic amine with a dimethylamino group attached to the benzene ring.

    2-dimethylaminoethanethiol hydrochloride: A compound with a similar dimethylamino group but different functional groups.

Uniqueness

2-(dimethylamino)-4-methylphenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Its combination of a dimethylamino group and a methyl group on the phenol ring makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

2648956-39-0

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-(dimethylamino)-4-methylphenol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7-4-5-9(11)8(6-7)10(2)3;/h4-6,11H,1-3H3;1H

InChI Key

KBAOWLAEVNBULX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N(C)C.Cl

Purity

95

Origin of Product

United States

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